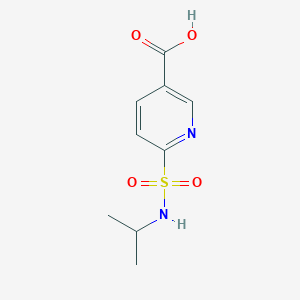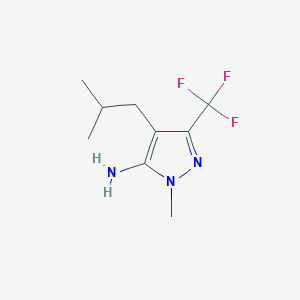
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an isobutyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of Substituents: The isobutyl, methyl, and trifluoromethyl groups can be introduced through various alkylation and substitution reactions. For example, the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of catalysts and solvents can enhance reaction efficiency and selectivity. Common solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine depends on its specific interactions with molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating cellular signaling processes.
Pathways: The compound could influence various molecular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazole: Lacks the amine group but shares other structural features.
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-thiol: Contains a thiol group instead of an amine group.
Uniqueness
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C9H14F3N3 |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
2-methyl-4-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14F3N3/c1-5(2)4-6-7(9(10,11)12)14-15(3)8(6)13/h5H,4,13H2,1-3H3 |
InChI Key |
YDIBGYXFUOTKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N(N=C1C(F)(F)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


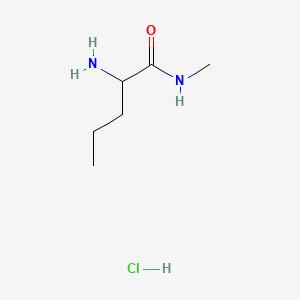

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine](/img/structure/B15325456.png)
![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
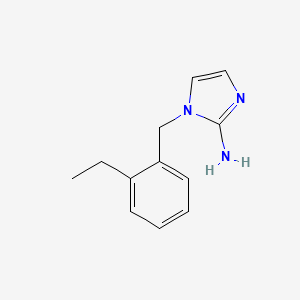

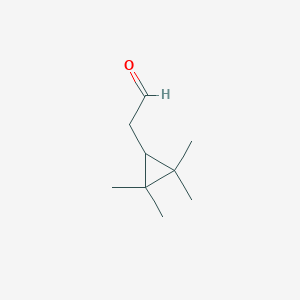


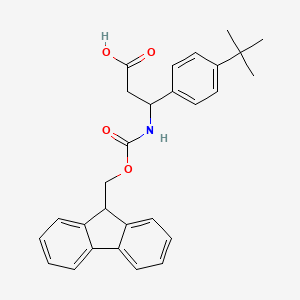


![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
